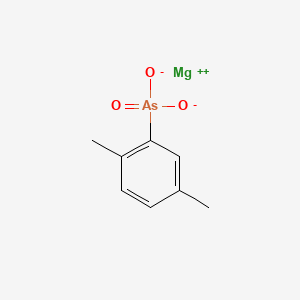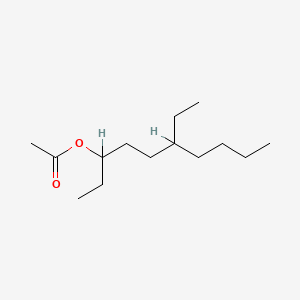
1,4-Diethyloctyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethyloctyl acetate: is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The molecular formula of this compound is C14H28O2 . This compound is synthesized through the esterification of 1,4-Diethyloctanol and acetic acid.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diethyloctyl acetate can be synthesized via the Fischer esterification method. This involves reacting 1,4-Diethyloctanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a heterogeneous acid catalyst, such as ion-exchange resins, can enhance the reaction rate and facilitate catalyst recovery and reuse.
化学反应分析
Types of Reactions: 1,4-Diethyloctyl acetate primarily undergoes hydrolysis , transesterification , and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1,4-Diethyloctanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 1,4-Diethyloctanol.
Major Products Formed:
Hydrolysis: 1,4-Diethyloctanol and acetic acid.
Transesterification: A new ester and an alcohol.
Reduction: 1,4-Diethyloctanol.
科学研究应用
1,4-Diethyloctyl acetate has various applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry .
Chemistry:
- Used as a solvent in organic synthesis due to its stability and low reactivity.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Used in the formulation of fragrances and flavors for biological studies.
Medicine:
- Explored for its potential therapeutic properties, particularly in drug delivery systems.
- Studied for its role in the synthesis of bioactive esters with medicinal properties.
Industry:
- Widely used in the flavor and fragrance industry due to its pleasant odor.
- Utilized as a solvent in the production of paints, coatings, and adhesives.
作用机制
The mechanism of action of 1,4-Diethyloctyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 1,4-Diethyloctanol and acetic acid. The released 1,4-Diethyloctanol can interact with cellular membranes, potentially affecting membrane fluidity and permeability. Additionally, the acetic acid produced can participate in metabolic pathways, influencing cellular processes.
相似化合物的比较
Octyl acetate: An ester with a similar structure but different alkyl chain length.
Ethyl acetate: A commonly used ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Comparison: 1,4-Diethyloctyl acetate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to octyl acetate, it has a longer and more branched structure, potentially leading to different solubility and volatility characteristics. Ethyl acetate and butyl acetate, with shorter alkyl chains, are more volatile and have different solvent properties.
属性
CAS 编号 |
94278-38-3 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
6-ethyldecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-5-8-9-13(6-2)10-11-14(7-3)16-12(4)15/h13-14H,5-11H2,1-4H3 |
InChI 键 |
KZSOZUVVYMQOGE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CCC(CC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



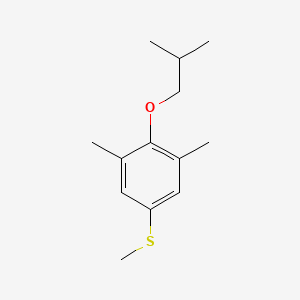
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)

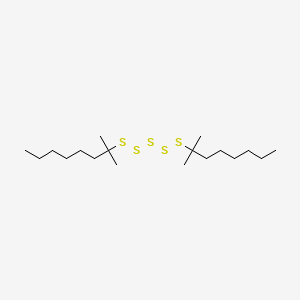

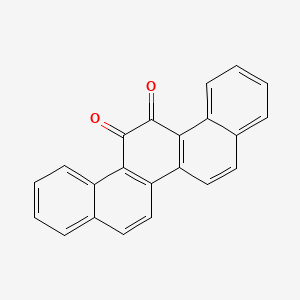




![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

